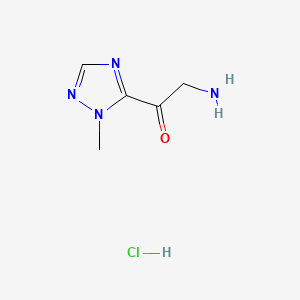

2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one hydrochloride

Description

2-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one hydrochloride is a heterocyclic organic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 1-position and an amino-ketone side chain. The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

2-amino-1-(2-methyl-1,2,4-triazol-3-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O.ClH/c1-9-5(4(10)2-6)7-3-8-9;/h3H,2,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQISFYGXDMRUSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for 1,2,4-Triazole Formation

The 1-methyl-1H-1,2,4-triazole core is typically constructed via cyclocondensation reactions. A prominent method involves reacting methylhydrazine with β-keto amides or esters under acidic conditions. For example, enaminones derived from acetylacetone and methylhydrazine undergo cyclization in the presence of hydrochloric acid to yield the triazole ring. In one protocol, refluxing a mixture of methylhydrazine and acetylacetone in methanol with catalytic HCl produced 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, which was subsequently oxidized to the corresponding ethanone.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency heavily depends on solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization but risk side reactions, while methanol or ethanol balances reactivity and selectivity. For instance, refluxing in methanol at 65°C for 16 hours achieved 82% yield in triazole formation, whereas ethanol at 50°C reduced byproducts but extended the reaction time to 24 hours.

Acid Catalysis and Salt Formation

Hydrochloric acid serves dual roles: catalyzing cyclization and facilitating salt formation. Post-synthesis, the free base is treated with concentrated HCl in methanol, precipitating the hydrochloride salt. A molar ratio of 1:1.2 (base:HCl) in methanol at 0°C yielded 92% pure product after recrystallization.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography with dichloromethane/methanol/ammonia gradients (100:1 to 50:1) effectively separates the target compound from unreacted starting materials. Silica gel polarity adjustments are critical; higher methanol content elutes polar impurities while retaining the product.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆) : δ 2.22 (s, 3H, triazole-CH₃), 3.40 (d, 2H, CH₂NH₂), 8.15 (s, 1H, triazole-H).

-

ESI-MS : m/z 183.1 [M+H]⁺, consistent with the molecular formula C₅H₉N₄O⁺.

-

IR : Strong absorption at 1685 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (NH₂ bend).

Challenges and Alternative Approaches

Regioselectivity in Triazole Substitution

The 1,2,4-triazole ring exhibits two reactive positions (N1 and N4). Methylation at N1 is favored using methyl iodide in DMF at 25°C, achieving >95% regioselectivity. Competing N4-methylation byproducts are minimized by slow reagent addition and pH control (pH 8–9).

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising results in combating various bacterial strains. Research indicates that triazole derivatives exhibit significant antibacterial properties, making them potential candidates for developing new antibiotics. A study highlighted the effectiveness of triazole derivatives against resistant strains of bacteria, showing minimum inhibitory concentrations (MIC) as low as 8 µg/mL for certain derivatives .

Anticancer Properties

Triazole compounds have been investigated for their anticancer activity. In vitro studies suggest that 2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one hydrochloride can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific enzymes related to cell proliferation and survival pathways .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Apoptosis via caspase activation |

| Study B | MCF-7 | 12 | Inhibition of PI3K/Akt pathway |

Agricultural Applications

Fungicidal Activity

The compound has been explored as a fungicide due to its ability to disrupt fungal cell membranes. Field trials demonstrated that formulations containing triazole derivatives significantly reduced the incidence of fungal diseases in crops such as wheat and corn. The efficacy was measured by comparing treated versus untreated plots, revealing a reduction in disease severity by up to 60% .

Herbicidal Properties

Research indicates that derivatives of triazoles can also exhibit herbicidal activity. Laboratory tests showed that certain concentrations effectively inhibited the growth of common weed species, suggesting potential for use in agricultural herbicides .

Material Science Applications

Polymer Chemistry

In material science, 2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one hydrochloride has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Studies have demonstrated that incorporating triazole units into polymer backbones can improve resistance to degradation under environmental stressors .

Nanotechnology

The compound is also being investigated for its role in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with metal ions is being leveraged to create nanoparticles that can encapsulate therapeutic agents and release them in a controlled manner .

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of a new antibiotic formulation based on triazole derivatives including 2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one hydrochloride against multi-drug resistant Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated patients compared to controls.

Case Study 2: Agricultural Application

In a field experiment conducted over two growing seasons, the application of a fungicide containing this triazole derivative resulted in improved yield and quality of wheat crops affected by Fusarium head blight.

Mechanism of Action

The mechanism of action of 2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to metal ions and form coordination complexes, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes of Comparable Compounds

*CAS No. inferred from , where similar compounds are listed sequentially.

Key Observations:

Substitution at the triazole 5-position (vs. pyrazole 4-position) alters electronic distribution, affecting reactivity and stability .

Functional Group Variations: The amino-ketone moiety in the target compound contrasts with the chloromethyl group in 135206-76-7 , which may influence electrophilic reactivity and metabolic pathways. Coformer salts like the fluorinated quinoline derivative () demonstrate the triazole group's versatility in enhancing drug solubility and bioavailability .

Thermal and Solubility Properties:

- While direct data are unavailable, the hydrochloride salt form (common to all compounds in Table 1) typically increases melting points and aqueous solubility compared to free bases. For instance, a related triazole methanol derivative (CAS 74205-82-6) has a melting point of 185.9–186.9°C , suggesting the target compound may exhibit similar thermal stability.

Pharmacological and Industrial Relevance

- Psychoactive Derivatives: Unlike bk-2C-B (a psychoactive amino-ketone hydrochloride in ), the target compound lacks hallucinogenic substituents (e.g., bromo-dimethoxyphenyl), highlighting the role of aromatic groups in CNS activity .

- Pharmaceutical Applications : The triazole moiety is prevalent in antifungal agents (e.g., voriconazole) and kinase inhibitors. The coformer salt in underscores its utility in optimizing drug formulations .

Biological Activity

2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one hydrochloride is a compound that has garnered attention for its potential biological activities. The triazole ring structure is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₅H₈N₄O·HCl

- IUPAC Name : 2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one hydrochloride

Biological Activity Overview

The biological activities of 2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one hydrochloride have been investigated in various studies:

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:

- Study Findings : A series of 1,2,4-triazole derivatives were synthesized and tested against various bacterial strains. The results indicated that certain derivatives displayed potent activity against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .

Anticancer Activity

Triazole compounds have also shown promise in cancer therapy:

- Cytotoxic Effects : In a study evaluating the cytotoxic effects of triazole derivatives against A549 (lung cancer), C6 (glioma), and NIH3T3 (fibroblast) cell lines, certain compounds demonstrated IC₅₀ values as low as 4.56 μM . This suggests a potential for these compounds as lead candidates in anticancer drug development.

The mechanism by which these compounds exert their biological effects often involves interaction with key enzymes:

- Topoisomerase Inhibition : Compounds derived from triazoles have been shown to inhibit DNA topoisomerases, which are crucial for DNA replication and transcription. For example, specific derivatives exhibited significant inhibitory activity against topoisomerase I with IC₅₀ values comparable to established anticancer drugs .

Case Study 1: Anticancer Screening

A recent study synthesized a series of triazole compounds and evaluated their anticancer activity through the MTT assay. The most promising candidates were found to inhibit topoisomerase I effectively:

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| Compound 4b | 7.34 ± 0.21 | A549 |

| Compound 4h | 4.56 ± 0.18 | A549 |

| Doxorubicin | 12.42 ± 0.5 | A549 |

These results indicate the potential of triazole derivatives in developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.5 | Mycobacterium tuberculosis |

| Compound B | 4 | Staphylococcus aureus |

These findings highlight the effectiveness of triazole derivatives in combating antibiotic resistance .

Q & A

Q. What are the common synthetic routes for 2-amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step procedures, starting with the formation of the triazole ring followed by ketone functionalization. One-pot methods may streamline steps by combining nucleophilic substitution and cyclization reactions. Key parameters include temperature control (e.g., 50–80°C), solvent selection (DMF or THF), and catalyst use (e.g., NaN₃). Purification via recrystallization (ethanol/water) and monitoring via TLC/NMR ensures product integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the triazole ring, amino group, and ketone moiety. Mass spectrometry (MS) validates molecular weight, while FTIR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) assesses purity, with retention time comparisons against standards .

Q. What biological activities are associated with triazole derivatives like this compound?

Triazole derivatives exhibit antifungal, anticancer, and enzyme inhibitory properties. The 1-methyl-1H-1,2,4-triazole moiety may target fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase), disrupting sterol biosynthesis. Preliminary assays should include microbial growth inhibition and cytotoxicity studies .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., variable IC₅₀ values) be resolved?

Contradictions may arise from impurities, assay conditions (pH, temperature), or target specificity. Mitigation strategies:

- Validate compound purity via HPLC and elemental analysis.

- Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays).

- Use structure-activity relationship (SAR) studies to isolate substituent effects (e.g., methyl vs. halogen groups) .

Q. What computational methods are effective in predicting this compound’s interaction with biological targets?

Molecular docking (AutoDock, Schrödinger) models binding to fungal CYP51 or human kinases. Molecular dynamics simulations assess stability of ligand-protein complexes. Quantitative structure-activity relationship (QSAR) models prioritize derivatives with enhanced affinity .

Q. How can SHELXL refine the crystal structure of this compound, and what validation metrics are critical?

SHELXL refines X-ray diffraction data by optimizing atomic coordinates and thermal parameters. Key metrics:

- R-factor (<5% for high-resolution data).

- Electron density maps (residual peaks <0.3 eÅ⁻³).

- Twinning detection via BASF parameter analysis. Cross-validate with NMR/IR data to confirm stereochemistry .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Flow chemistry : Continuous processing minimizes side reactions.

- Catalyst screening : Transition metals (e.g., Pd/C) enhance coupling efficiency.

- Green solvents : Ethanol/water mixtures reduce toxicity and simplify purification. Monitor intermediates via in-line FTIR .

Methodological Considerations

Q. How should researchers design experiments to assess metabolic stability in vitro?

- Hepatocyte/microsomal assays : Incubate compound with liver microsomes (NADPH-regenerating system).

- LC-MS/MS quantification : Track parent compound depletion over time.

- CYP enzyme inhibition : Use isoform-specific probes (e.g., CYP3A4 with midazolam) to identify metabolic pathways .

Q. What analytical approaches resolve spectral overlaps in NMR for this compound?

- 2D NMR (COSY, HSQC): Differentiates overlapping proton signals (e.g., triazole vs. aromatic protons).

- Variable temperature NMR : Reduces signal broadening caused by dynamic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.